molecular formula C8H5ClN2O2 B078513 4-Chloro-1H-indazole-3-carboxylic acid CAS No. 10503-10-3

4-Chloro-1H-indazole-3-carboxylic acid

Cat. No. B078513
CAS RN: 10503-10-3
M. Wt: 196.59 g/mol
InChI Key: NKNNSGQMRFCVRC-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound appears as an off-white solid .


Molecular Structure Analysis

The InChI code for 4-Chloro-1H-indazole-3-carboxylic acid is 1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, specialized software or a chemist’s expertise would be needed.


Physical And Chemical Properties Analysis

4-Chloro-1H-indazole-3-carboxylic acid is an off-white solid . It has a molecular weight of 196.59 and a molecular formula of C8H5ClN2O2 .

Scientific Research Applications

Synthesis of Indazole Derivatives

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . The synthesis of indazole derivatives involves various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Biological Activities

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Anticancer Applications

Indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Inhibitors of Tyrosine Threonine Kinase (TTK)

Pauls et al. synthesized a new set of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides derivatives, which were tested as inhibitors of tyrosine threonine kinase (TTK) .

Antihypertensive Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive agents .

Antidepressant Applications

Indazole-containing heterocyclic compounds also have applications as antidepressant agents .

Anti-inflammatory Applications

Indazole-containing heterocyclic compounds are used as anti-inflammatory agents .

Antibacterial Applications

Indazole-containing heterocyclic compounds have applications as antibacterial agents .

Safety and Hazards

4-Chloro-1H-indazole-3-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-chloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNNSGQMRFCVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566734
Record name 4-Chloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-indazole-3-carboxylic acid

CAS RN

10503-10-3
Record name 4-Chloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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